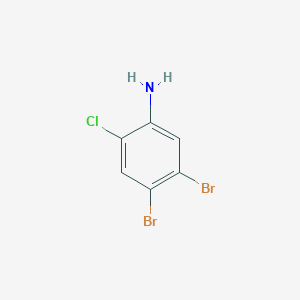
4,5-Dibromo-2-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-2-chloroaniline is a type of halogenated aniline. Anilines are organic compounds that consist of a phenyl group attached to an amino group . Halogenated anilines, such as 4,5-Dibromo-2-chloroaniline, have one or more hydrogen atoms in the phenyl group replaced by halogen atoms .
Synthesis Analysis
The synthesis of halogenated anilines typically involves electrophilic aromatic substitution . For example, 4-Chloro-2,6-dibromoaniline can be prepared by bromination of p-chloroaniline . The bromination process involves the reaction of bromine with p-chloroaniline, resulting in the substitution of hydrogen atoms with bromine .Molecular Structure Analysis
The molecular structure of 4,5-Dibromo-2-chloroaniline is characterized by the presence of bromine and chlorine atoms attached to the phenyl ring of aniline . The exact positions of these halogen atoms on the phenyl ring can vary, leading to different isomers .Chemical Reactions Analysis
Halogenated anilines, such as 4,5-Dibromo-2-chloroaniline, can undergo various chemical reactions. These include electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dibromo-2-chloroaniline are influenced by the presence of the halogen atoms. These atoms can affect properties such as polarity, boiling point, and reactivity .Scientific Research Applications
Environmental Impact and Toxicology
Halogenated compounds, such as chlorophenols and bromophenols, have been extensively studied for their environmental presence, persistence, and toxic effects. For instance, the environmental impact of diuron transformation highlights the persistence of such compounds in soil, water, and groundwater, alongside their moderate to high toxicity to aquatic life and potential as groundwater contaminants (Giacomazzi & Cochet, 2004). Similarly, the occurrence and toxicity of antimicrobial triclosan and its by-products in the environment emphasize the ubiquity of halogenated compounds and their degradation products in various environmental compartments, including their accumulation in fatty tissues and potential for generating more toxic and persistent compounds through transformation processes (Bedoux et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on halogenated anilines like 4,5-Dibromo-2-chloroaniline could involve exploring their potential applications in various fields. For instance, they could be used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds . Further studies could also focus on developing safer and more efficient methods for their synthesis .
properties
IUPAC Name |
4,5-dibromo-2-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIKIVAITCBHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2-chloroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-fluorobenzamide](/img/structure/B2478991.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2478994.png)

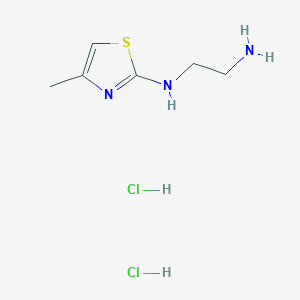
![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2478998.png)

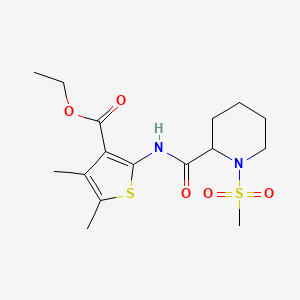
![(E)-N-(4-chloro-2-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2479005.png)
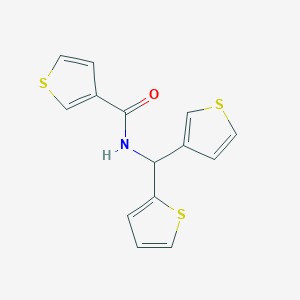
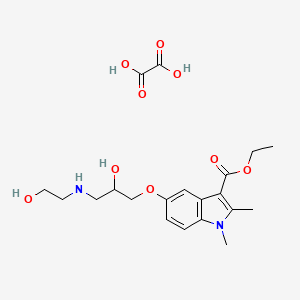
![1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B2479011.png)
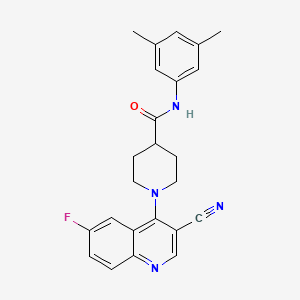
![3-{1-[2-(2-Chlorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2479014.png)